molecular formula C18H19N3 B14279106 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine CAS No. 132352-07-9

8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine

Cat. No.: B14279106
CAS No.: 132352-07-9
M. Wt: 277.4 g/mol
InChI Key: TUXWSDUVKDMPKB-UHFFFAOYSA-N
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Description

8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused ring system with both imidazole and pyrazine components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. For instance, the reaction between 1,2-diaminobenzene and benzil in the presence of an acid catalyst can yield the desired compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms in the fused ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The compound’s structural features allow it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyridine
  • 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrimidine

Uniqueness

Compared to similar compounds, 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of both imidazole and pyrazine rings. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

132352-07-9

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

8,8a-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]pyrazine

InChI

InChI=1S/C18H19N3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)20-12-14-21(18)13-11-19-17/h1-10,20H,11-14H2

InChI Key

TUXWSDUVKDMPKB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN=C(C2(N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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